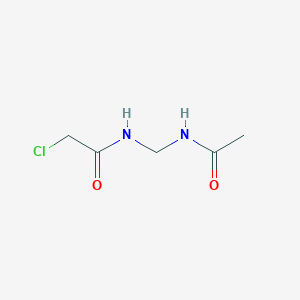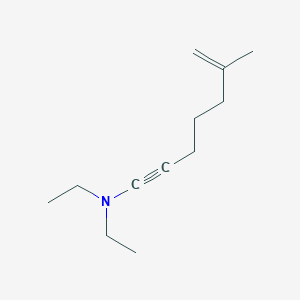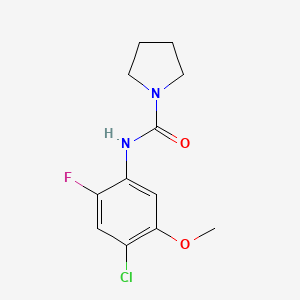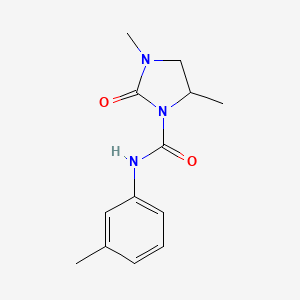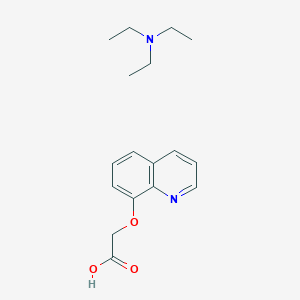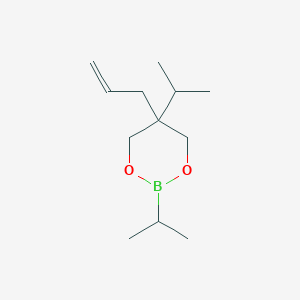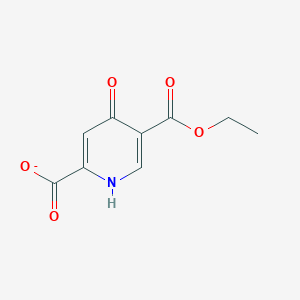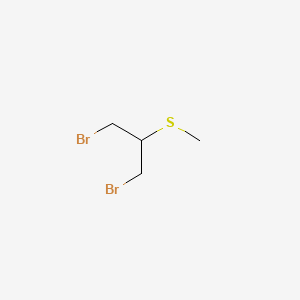
1,3-Dibromo-2-(methylsulfanyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2-(methylsulfanyl)propane is an organic compound with the molecular formula C4H8Br2S It is a derivative of propane, where two bromine atoms and one methylsulfanyl group are attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(methylsulfanyl)propane can be synthesized through the bromination of 2-(methylsulfanyl)propane. The reaction typically involves the addition of bromine (Br2) to the double bond of 2-(methylsulfanyl)propane under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The bromination process results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-2-(methylsulfanyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced to form 2-(methylsulfanyl)propane by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Alcohols: Formed by substitution reactions with hydroxide ions.
Alkenes: Formed by elimination reactions under basic conditions.
Thiols: Formed by substitution reactions with thiolate ions.
Aplicaciones Científicas De Investigación
1,3-Dibromo-2-(methylsulfanyl)propane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-2-(methylsulfanyl)propane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The methylsulfanyl group can also influence the reactivity and stability of the compound by donating electron density through its sulfur atom.
Comparación Con Compuestos Similares
1,3-Dibromo-2-(methylsulfanyl)propane can be compared with other similar compounds such as:
1,3-Dibromopropane: Lacks the methylsulfanyl group and has different reactivity and applications.
2-Bromo-3-(methylsulfanyl)propane: Has a different bromine substitution pattern, leading to different chemical properties.
1,2-Dibromoethane: A simpler dibromo compound with different reactivity and uses.
The presence of the methylsulfanyl group in this compound makes it unique and imparts specific chemical properties that can be leveraged in various applications.
Propiedades
Número CAS |
86823-46-3 |
|---|---|
Fórmula molecular |
C4H8Br2S |
Peso molecular |
247.98 g/mol |
Nombre IUPAC |
1,3-dibromo-2-methylsulfanylpropane |
InChI |
InChI=1S/C4H8Br2S/c1-7-4(2-5)3-6/h4H,2-3H2,1H3 |
Clave InChI |
LKJDOCBYPCXRKH-UHFFFAOYSA-N |
SMILES canónico |
CSC(CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
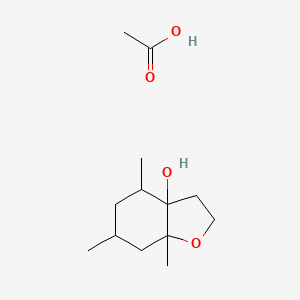
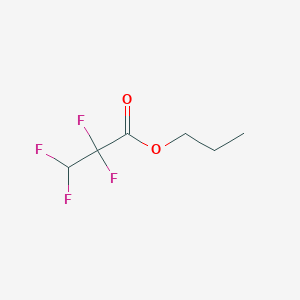
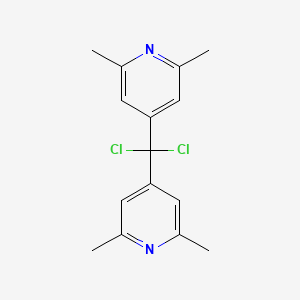
![{1-[2-Methyl-3-(propan-2-yl)oxiran-2-yl]ethyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397552.png)
